1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride 1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17783554
InChI: InChI=1S/C10H13NO.ClH/c1-8(12)6-9-2-4-10(7-11)5-3-9;/h2-5H,6-7,11H2,1H3;1H
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride

CAS No.:

Cat. No.: VC17783554

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 1-[4-(aminomethyl)phenyl]propan-2-one;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c1-8(12)6-9-2-4-10(7-11)5-3-9;/h2-5H,6-7,11H2,1H3;1H
Standard InChI Key LNVYTDPNCQHNDE-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=CC=C(C=C1)CN.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[4-(aminomethyl)phenyl]propan-2-one hydrochloride, reflects its core structure: a propan-2-one (acetone) moiety linked to a phenyl ring bearing an aminomethyl group at the para position, stabilized as a hydrochloride salt. Key features include:

PropertyValueSource
Molecular formulaC₁₀H₁₄ClNO
Molecular weight199.68 g/mol
Systematic name1-[4-(aminomethyl)phenyl]propan-2-one; hydrochloride

The hydrochloride salt enhances stability and solubility, making it suitable for laboratory and industrial applications. X-ray crystallography and NMR studies confirm the planar phenyl ring and the spatial orientation of the aminomethyl group, which facilitates hydrogen bonding with biological targets.

Comparative Analysis With Structural Analogues

A closely related analogue, 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride (C₁₀H₁₄ClNO, MW 199.68 g/mol), shares the same molecular weight but differs in functional group placement: a methyl group replaces the aminomethyl substituent at the phenyl ring’s para position . This minor structural variation significantly alters reactivity and biological activity, underscoring the importance of functional group positioning in medicinal chemistry .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves a two-step process:

  • Condensation: 4-(Aminomethyl)benzaldehyde reacts with propanone under reflux conditions (60–80°C) in ethanol, forming 1-[4-(aminomethyl)phenyl]propan-2-one.

  • Salt Formation: The free base is treated with concentrated hydrochloric acid, precipitating the hydrochloride salt.

Optimized Reaction Conditions:

ParameterValueOutcome
SolventEthanolHigh yield (>75%)
TemperatureReflux (78°C)Complete conversion
Molar ratio (HCl)1:1.2Pure salt formation

This method prioritizes yield and purity, though scalability remains challenging due to energy-intensive reflux requirements.

Industrial-Scale Adaptations

To address laboratory limitations, continuous flow reactors are employed in industrial settings. These systems reduce reaction times by 40% and improve yield consistency (85–90%) through precise temperature and pressure control. Catalyst recycling and solvent recovery systems further enhance cost-efficiency, aligning with green chemistry principles.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The aminomethyl group’s protonation at physiological pH enhances membrane permeability, disrupting microbial cell walls via electrostatic interactions.

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The compound’s ketone and amine functionalities enable its use in synthesizing pyrrole and pyridine derivatives. For example, reaction with ethyl acetoacetate yields substituted pyrroles, which are precursors to pharmaceuticals and agrochemicals.

Chiral Building Block

The aminomethyl group’s stereochemical flexibility allows for the synthesis of enantiomerically pure compounds. Asymmetric hydrogenation using Ru-BINAP catalysts produces chiral amines with >90% enantiomeric excess (ee), critical for drug development.

Future Research Directions

  • Synthetic Optimization: Developing solvent-free or microwave-assisted synthesis to improve energy efficiency.

  • Biological Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs) for cancer therapy.

  • Toxicological Profiling: Acute and chronic toxicity studies to evaluate safety for therapeutic use.

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